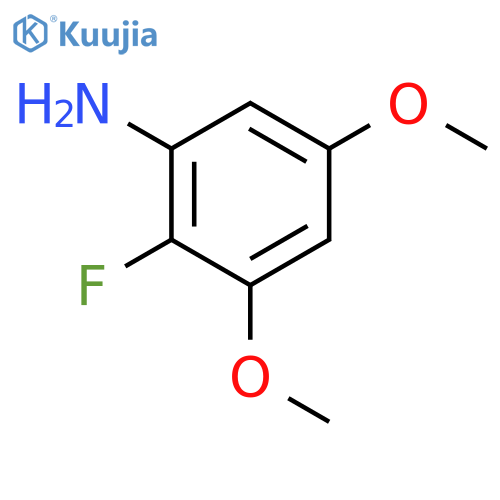

Cas no 651734-61-1 (2-fluoro-3,5-dimethoxyaniline)

2-fluoro-3,5-dimethoxyaniline 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 2-fluoro-3,5-dimethoxy-

- 2-fluoro-3,5-dimethoxyaniline

- BBB73461

- ZHUWTVUANDGPRC-UHFFFAOYSA-N

- 2-Fluoro-3,5-dimethoxy-phenylamine

- SY242052

- DTXSID40571502

- AKOS027254795

- 2-fluoro-3,5-dimethoxy-aniline

- SCHEMBL4406554

- MFCD20696760

- AS-59933

- 651734-61-1

- 3,5-Dimethoxy-2-fluoroaniline

- DB-228467

-

- MDL: MFCD20696760

- インチ: InChI=1S/C8H10FNO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,10H2,1-2H3

- InChIKey: ZHUWTVUANDGPRC-UHFFFAOYSA-N

- ほほえんだ: COC1=CC(=C(C(=C1)OC)F)N

計算された属性

- せいみつぶんしりょう: 171.0696

- どういたいしつりょう: 171.06955672g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 44.5Ų

じっけんとくせい

- PSA: 44.48

2-fluoro-3,5-dimethoxyaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0355-1G |

2-fluoro-3,5-dimethoxyaniline |

651734-61-1 | 95% | 1g |

¥ 1,511.00 | 2023-03-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0355-5G |

2-fluoro-3,5-dimethoxyaniline |

651734-61-1 | 95% | 5g |

¥ 4,547.00 | 2023-03-13 | |

| abcr | AB452457-5 g |

3,5-Dimethoxy-2-fluoroaniline |

651734-61-1 | 5g |

€1,287.70 | 2023-02-18 | ||

| Alichem | A019149050-5g |

3,5-Dimethoxy-2-fluoroaniline |

651734-61-1 | 95% | 5g |

$702.90 | 2023-09-01 | |

| Apollo Scientific | PC906804-1g |

3,5-Dimethoxy-2-fluoroaniline |

651734-61-1 | 95% | 1g |

£445.00 | 2025-02-22 | |

| eNovation Chemicals LLC | D960144-1g |

3,5-DiMethoxy-2-fluoroaniline |

651734-61-1 | 95% | 1g |

$270 | 2024-06-06 | |

| eNovation Chemicals LLC | D960144-10g |

3,5-DiMethoxy-2-fluoroaniline |

651734-61-1 | 95% | 10g |

$1475 | 2024-06-06 | |

| Aaron | AR00EK9F-5g |

3,5-DiMethoxy-2-fluoroaniline |

651734-61-1 | 95% | 5g |

$742.00 | 2023-12-14 | |

| Aaron | AR00EK9F-10g |

3,5-DiMethoxy-2-fluoroaniline |

651734-61-1 | 95% | 10g |

$1404.00 | 2023-12-14 | |

| abcr | AB452457-250mg |

3,5-Dimethoxy-2-fluoroaniline; . |

651734-61-1 | 250mg |

€197.30 | 2025-02-20 |

2-fluoro-3,5-dimethoxyaniline 関連文献

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

2-fluoro-3,5-dimethoxyanilineに関する追加情報

Professional Introduction to 2-Fluoro-3,5-dimethoxyaniline (CAS No. 651734-61-1)

2-fluoro-3,5-dimethoxyaniline is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 651734-61-1, possesses a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both fluoro and methoxy substituents in its aromatic ring imparts distinct electronic and steric properties, which are highly relevant for designing novel therapeutic agents.

The structural motif of 2-fluoro-3,5-dimethoxyaniline consists of a benzene ring substituted with a fluorine atom at the 2-position and two methoxy groups at the 3- and 5-positions. This arrangement not only enhances the compound's solubility in polar solvents but also influences its interaction with biological targets. The fluorine atom, in particular, is known for its ability to modulate metabolic stability and binding affinity, making it a popular choice in drug design. The methoxy groups contribute to the compound's lipophilicity and can serve as points for further functionalization, enabling the creation of more complex derivatives.

In recent years, 2-fluoro-3,5-dimethoxyaniline has been extensively studied for its potential applications in the development of pharmaceuticals. One of the most promising areas of research involves its use as a precursor in the synthesis of antiviral and anticancer agents. The unique electronic properties of this compound allow it to interact with biological macromolecules in specific ways, which can be exploited to develop drugs with enhanced efficacy and reduced side effects.

Recent studies have highlighted the role of 2-fluoro-3,5-dimethoxyaniline in the development of kinase inhibitors, which are critical for treating various forms of cancer. Kinases are enzymes that play a key role in cell signaling pathways, and their overactivity is often associated with tumor growth and progression. By designing molecules that selectively inhibit specific kinases, researchers aim to disrupt these pathways and induce apoptosis or inhibit cell proliferation. The structural features of 2-fluoro-3,5-dimethoxyaniline, particularly the fluoro substituent, have been shown to enhance binding affinity to kinase active sites, making it an attractive scaffold for drug development.

The compound's potential also extends to the treatment of infectious diseases. Fluorinated aromatic compounds have been widely used in antiviral drugs due to their ability to improve pharmacokinetic properties such as bioavailability and metabolic stability. In particular, derivatives of 2-fluoro-3,5-dimethoxyaniline have shown promise in inhibiting viral proteases and polymerases, which are essential for viral replication. This has opened up new avenues for developing treatments against viruses such as HIV and hepatitis C.

In addition to its pharmaceutical applications, 2-fluoro-3,5-dimethoxyaniline has found utility in materials science and agrochemical research. Its ability to act as a building block for more complex molecules makes it valuable for synthesizing dyes, pigments, and specialty chemicals. The presence of fluorine atoms can also enhance the chemical resistance and thermal stability of materials derived from this compound.

The synthesis of 2-fluoro-3,5-dimethoxyaniline typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution reactions followed by methylation steps to introduce the methoxy groups. Advances in catalytic methods have also enabled more efficient synthetic pathways, reducing the need for harsh reagents or conditions.

In conclusion, 2-fluoro-3,5-dimethoxyaniline (CAS No. 651734-61-1) is a versatile compound with significant potential in pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it an excellent candidate for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow even further.

651734-61-1 (2-fluoro-3,5-dimethoxyaniline) 関連製品

- 64465-53-8(4-Fluoro-3-methoxyaniline)

- 144851-62-7(Benzenamine,2,6-difluoro-3-methoxy-)

- 801282-00-8(2-fluoro-3-methoxy-aniline)

- 155020-51-2(2,3-Difluoro-4-methoxyaniline)

- 886499-08-7(2,4-DIFLUORO-3-METHOXYANILINE)

- 2193058-88-5(methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers)

- 1334494-17-5(4-amino-2,2-dimethylpentan-3-one)

- 173604-33-6((R)-4-Benzhydryloxazolidin-2-one)

- 942008-64-2(ethyl 2-(2-{1-(3-nitrophenyl)methyl-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate)

- 639509-38-9(2-(5Z)-2,4-dioxo-5-(2E)-3-phenylprop-2-en-1-ylidene-1,3-thiazolidin-3-yl-N-(4-fluorophenyl)acetamide)